molecular formula C18H17NO6S B3704153 METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B3704153
M. Wt: 375.4 g/mol
InChI Key: UERQQSASFPLFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its benzofuran core, which is substituted with a methoxybenzenesulfonamido group and a carboxylate ester. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of functional groups and the benzofuran core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c1-11-17(18(20)24-3)15-10-12(4-9-16(15)25-11)19-26(21,22)14-7-5-13(23-2)6-8-14/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERQQSASFPLFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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METHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

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